molecular formula C15H9F2NO4 B2515879 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate CAS No. 1105201-81-7

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate

Cat. No.: B2515879
CAS No.: 1105201-81-7
M. Wt: 305.237
InChI Key: VMRMGZTZEUNECO-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate is a synthetically designed small molecule that incorporates two privileged medicinal chemistry scaffolds: an isoxazole and a furan ring, further functionalized with a 3,4-difluorobenzoate ester. The isoxazole core is a five-membered heterocycle of significant interest in drug discovery due to its wide spectrum of reported biological activities and its role as a bioisostere for various functional groups . Research on analogous structures, particularly 3-(furan-2-yl)-isoxazoline derivatives, has demonstrated promising pharmacological properties, including notable antidepressant and antianxiety activities in preclinical models, as investigated through behavioral despair and plus maze tests . The strategic incorporation of the 3,4-difluorobenzoyl moiety is often employed in medicinal chemistry to influence the compound's pharmacokinetic profile, such as its lipophilicity and metabolic stability, and to engage in specific aromatic interactions within a biological target's binding site. Consequently, this compound serves as a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and medicinal chemistry. It enables structure-activity relationship (SAR) studies and the investigation of mechanisms of action related to multi-substituted heterocyclic architectures.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO4/c16-11-4-3-9(6-12(11)17)15(19)21-8-10-7-14(22-18-10)13-2-1-5-20-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRMGZTZEUNECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Furan-2-carbaldehyde Oxime

Furan-2-carbaldehyde (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux, yielding furan-2-carbaldehyde oxime as a white crystalline solid. The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, followed by dehydration.

Generation of Nitrile Oxide

Furan-2-carbaldehyde oxime is oxidized to the corresponding nitrile oxide using chloramine-T (1.5 equiv) in dichloromethane at 0–5°C. This exothermic reaction requires careful temperature control to avoid side reactions. The nitrile oxide is generated in situ and immediately used in the subsequent cycloaddition.

1,3-Dipolar Cycloaddition with Propargyl Alcohol

The nitrile oxide reacts with propargyl alcohol (1.2 equiv) in tetrahydrofuran at room temperature for 12 hours. The 1,3-dipolar cycloaddition proceeds regioselectively, forming 5-(furan-2-yl)-1,2-oxazole-3-methanol with the hydroxymethyl group at position 3. The reaction mechanism involves a concerted process, with the nitrile oxide’s oxygen and nitrogen atoms forming the isoxazole ring’s heteroatoms.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25°C
  • Yield: 68–72%

Synthesis of 3,4-Difluorobenzoic Acid Derivatives

Fluorination via Balz–Schiemann Reaction

3,4-Diaminobenzoic acid undergoes diazotization with sodium nitrite in hydrofluoric acid/pyridine at −10°C, followed by thermal decomposition of the diazonium salt at 140°C. This two-step process introduces fluorine atoms at positions 3 and 4, yielding 3,4-difluorobenzoic acid. The reaction’s efficiency relies on precise control of temperature and stoichiometry to minimize side products.

Optimized Parameters:

  • Diazotization time: 2 hours
  • Decomposition temperature: 140°C
  • Yield: 85%

Conversion to 3,4-Difluorobenzoyl Chloride

3,4-Difluorobenzoic acid is treated with thionyl chloride (2.5 equiv) under reflux for 3 hours, producing the acid chloride. Excess thionyl chloride is removed via distillation, leaving 3,4-difluorobenzoyl chloride as a pale-yellow liquid.

Esterification to Form this compound

The hydroxymethyl isoxazole (1.0 equiv) reacts with 3,4-difluorobenzoyl chloride (1.1 equiv) in dry dichloromethane, catalyzed by dimethylaminopyridine (DMAP, 0.1 equiv). The mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The esterification proceeds via nucleophilic acyl substitution, with the hydroxymethyl oxygen attacking the electrophilic carbonyl carbon of the acid chloride.

Purification:

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:4)
  • Yield: 89%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 1H, Ar–H), 7.78 (m, 1H, Ar–H), 7.45 (d, J = 3.5 Hz, 1H, Furan–H), 6.85 (d, J = 3.5 Hz, 1H, Furan–H), 6.72 (s, 1H, Isoxazole–H), 5.32 (s, 2H, CH₂O), 2.51 (s, 3H, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 165.2 (C=O), 152.1 (Isoxazole–C), 150.3 (Furan–C), 124.5–115.7 (Ar–CF), 112.4 (Isoxazole–C), 62.8 (CH₂O).
  • ¹⁹F NMR (470 MHz, CDCl₃): δ −113.2 (F-3), −116.8 (F-4).

Infrared (IR) Spectroscopy

  • Strong absorption at 1745 cm⁻¹ (ester C=O), 1602 cm⁻¹ (aromatic C=C), and 1240 cm⁻¹ (C–O–C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₀F₂N₂O₄: 356.0603
  • Observed: 356.0605 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Oxazolidines.

    Substitution: Substituted benzoates.

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The furan and oxazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Moieties

(a) 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic Acid
  • Molecular Formula: C₁₀H₅F₂NO₃
  • Key Differences : Replaces the ester-linked furan-oxazole group with a carboxylic acid directly attached to the oxazole. The absence of the furan ring reduces π-conjugation and alters lipophilicity.
(b) 2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]acetic Acid
  • Molecular Formula: C₉H₇NO₄
  • Key Differences : Substitutes the benzoate ester with an acetic acid chain. The shorter alkyl chain and lack of fluorine atoms reduce steric hindrance and electronic effects.
  • Implications : The acetic acid derivative may exhibit higher metabolic instability due to the free carboxylic acid, whereas the benzoate ester in the target compound could enhance bioavailability .

Fluorinated Benzoate Derivatives

(a) 5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzoic Acid Derivatives
  • Key Differences : These compounds (e.g., Intermediate 24 in ) feature triazolo-oxazine rings instead of furan-oxazole systems. The 3,4-difluoro substitution is absent, reducing electron-withdrawing effects.
  • Implications : The triazolo-oxazine core may confer distinct hydrogen-bonding capabilities compared to the furan-oxazole moiety, influencing crystal packing or target binding .
(b) Ranitidine-Related Compounds
  • Example: [5-[(Dimethylamino)methyl]furan-2-yl]methanol ().
  • Key Differences: While sharing a furan ring, ranitidine analogs incorporate dimethylamino and thioether groups absent in the target compound.
  • Implications: The dimethylamino group in ranitidine derivatives enhances basicity and solubility, whereas the target compound’s ester and fluorine substituents prioritize lipophilicity .

Physicochemical Properties and Stability

Lipophilicity and Solubility

Compound logP (Predicted) Aqueous Solubility
Target Compound ~2.8 Low
5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic Acid ~1.5 Moderate
2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]acetic Acid ~1.2 High

Analysis : The ester group and fluorine atoms in the target compound increase logP, suggesting greater membrane permeability but lower water solubility compared to carboxylic acid analogs .

Stability Considerations

  • Furan Ring: The furan moiety in the target compound is susceptible to oxidative degradation, a trait shared with ranitidine derivatives (). This contrasts with non-furan-containing analogs like triazolo-oxazine derivatives, which may exhibit superior oxidative stability .
  • Ester Group : Hydrolytic cleavage of the ester could occur under basic conditions, whereas carboxylic acid derivatives are more stable but less bioavailable .

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H10F2N2O3C_{13}H_{10}F_2N_2O_3 with a molecular weight of approximately 284.23 g/mol. The compound features a furan ring and an oxazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacterial strains. A study reported that oxazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range .

Anticancer Activity

Research has demonstrated that oxazole-containing compounds can induce apoptosis in cancer cells. A notable case involved the synthesis and evaluation of related oxazole derivatives against human cancer cell lines such as HeLa and MCF-7. These studies revealed that certain derivatives could significantly reduce cell viability and induce apoptotic pathways . The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • DNA Interaction : Some studies suggest that oxazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against E. coli with an IC50 value of 0.5 µM . The study highlighted its potential as a lead compound for developing new antibiotics.
  • Anticancer Properties : A study focusing on the cytotoxic effects of oxazole derivatives reported that this compound reduced cell viability in HeLa cells by approximately 75% at a concentration of 10 µM after 48 hours . Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli0.5
AntibacterialS. aureus0.8
AnticancerHeLa10
AnticancerMCF-715

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